molecular formula C10H18N2O4S B13630265 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

Cat. No.: B13630265
M. Wt: 262.33 g/mol
InChI Key: BZOKJUQAERNPFK-UHFFFAOYSA-N
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Description

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid is a heterocyclic compound that contains both piperazine and thiane moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid typically involves multi-step procedures. One common synthetic route includes the reaction of a thiane derivative with piperazine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve the optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction mechanisms and metabolic processes, which are crucial for understanding the compound’s effects at the molecular level .

Comparison with Similar Compounds

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H18N2O4S

Molecular Weight

262.33 g/mol

IUPAC Name

1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

InChI

InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14)

InChI Key

BZOKJUQAERNPFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2

Origin of Product

United States

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